6-Anilino-7-chloroquinoline-5,8-dione
Description
6-Anilino-7-chloroquinoline-5,8-dione is a quinolinequinone derivative characterized by a chlorine atom at position 7 and an anilino (phenylamino) group at position 4. This compound belongs to a class of molecules known for their redox-active quinoid core, which contributes to diverse biological activities, including antifungal, antibacterial, and anticancer properties . The synthesis typically involves regioselective nucleophilic substitution of halogenated quinolinequinones with aromatic amines under controlled conditions . Key structural features, such as the electron-withdrawing chlorine and the planar aromatic system, enhance its interaction with biological targets like enzymes and DNA .
Properties
CAS No. |
61431-03-6 |
|---|---|
Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
6-anilino-7-chloroquinoline-5,8-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-13(18-9-5-2-1-3-6-9)14(19)10-7-4-8-17-12(10)15(11)20/h1-8,18H |
InChI Key |
VIDAPWOCSDTKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(phenylamino)quinoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like benzene. The mixture is stirred at room temperature, and the product is isolated by removing the solvent and purifying the residue through flash chromatography using a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(phenylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more reduced forms, altering its electronic properties.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Antitumor Activity
Research indicates that 6-anilino-7-chloroquinoline-5,8-dione and its derivatives exhibit significant antitumor properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The antitumor activity is believed to arise from the compound's ability to interact with specific enzymes or proteins involved in tumor progression, potentially leading to DNA damage or disruption of cellular processes critical for cancer cell survival.
-
Case Studies :
- One study reported that derivatives of this compound showed potent cytotoxic activity against human gastric adenocarcinoma cells, with IC50 values as low as 1.30 µM .
- Another derivative exhibited an IC50 of 0.06 µM against ovarian cancer cells, highlighting the compound's potential in targeting resistant cancer types .
Antimicrobial Properties
The compound also demonstrates notable antibacterial activity, particularly against antibiotic-resistant strains. This has prompted investigations into its use as a therapeutic agent in treating infections.
- Synergistic Effects : Research has shown that combining 6-anilino-7-chloroquinoline-5,8-dione with standard antibiotics like ciprofloxacin can significantly enhance antibacterial efficacy. For instance, the minimum inhibitory concentration (MIC) against Enterococcus faecalis dropped dramatically when used in combination with ciprofloxacin, indicating a synergistic effect .
- Case Studies :
Enzyme Inhibition
The compound has been identified as an inhibitor of transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions including neurodegenerative diseases and inflammatory disorders.
- Biochemical Role : TGase 2 plays a critical role in protein cross-linking and cellular signaling. Inhibition of this enzyme could provide therapeutic benefits for conditions such as Huntington's disease and Parkinson's disease .
Synthesis and Derivatives
The synthesis of 6-anilino-7-chloroquinoline-5,8-dione typically involves multi-step chemical reactions that allow for the production of various derivatives with tailored properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to the induction of apoptosis in cancer cells. This mechanism is independent of the tumor suppressor p53, making it effective in both p53-wild type and p53-null cancer cells .
Comparison with Similar Compounds
Key Observations :
- Morpholinoethylamino groups improve solubility due to the hydrophilic morpholine ring, critical for enzyme inhibition .
- Synthesis Efficiency : Yields vary significantly with substituents. For example, 4-methoxyaniline reactions achieve 93% yield , whereas brominated derivatives show lower yields (30–55%) due to steric hindrance .
Physicochemical Properties
Comparative data on melting points and spectroscopic features:
Notes:
Key Findings :
- The morpholinoethylamino analogue demonstrates superior enzyme inhibition compared to the parent anilino compound, attributed to improved target binding .
- Brominated derivatives exhibit moderate cytotoxicity, likely due to increased lipophilicity facilitating cellular uptake .
Biological Activity
6-Anilino-7-chloroquinoline-5,8-dione, a synthetic compound within the quinoline family, has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a unique structure that includes an anilino group, a chlorine atom, and two carbonyl groups, which contribute to its pharmacological properties. The molecular formula of this compound is CHClNO, with a molecular weight of approximately 284.69 g/mol .
Research indicates that 6-anilino-7-chloroquinoline-5,8-dione exhibits antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism of action may involve interactions with specific enzymes or proteins that play roles in tumor progression and oxidative stress responses .
Biological Activity Overview
The biological activities of 6-anilino-7-chloroquinoline-5,8-dione can be summarized as follows:
Antitumor Studies
Several studies have evaluated the antitumor efficacy of 6-anilino-7-chloroquinoline-5,8-dione against various cancer cell lines. For example:
- Cell Lines Tested : K-562 (chronic myelogenous leukemia), MV4;11 (acute myelogenous leukemia), A549 (lung cancer), and others.
- Results : The compound showed significant cytotoxic effects at concentrations as low as 10 µM, leading to cell growth inhibition and increased apoptosis rates .
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-anilino-7-chloroquinoline-5,8-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-5,8-phthalazinedione | Chlorine at position 6 | Antitumor activity |
| 7-Amino-5,8-phthalazinedione | Amino group at position 7 | Antimicrobial properties |
| 4-Anilinoquinoline | Aniline at position 4 | Anticancer activity |
These comparisons highlight how variations in substituents influence biological activity and potential therapeutic applications.
Synthesis and Derivative Development
The synthesis of 6-anilino-7-chloroquinoline-5,8-dione involves multiple steps that allow for the production of various derivatives with tailored properties. The synthetic pathways often include reactions such as oxidation and substitution, which can enhance its biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
